molecular formula C7H6O3 B14237587 4-Oxepincarboxylic acid CAS No. 500887-58-1

4-Oxepincarboxylic acid

Cat. No.: B14237587
CAS No.: 500887-58-1
M. Wt: 138.12 g/mol
InChI Key: QMWWZGBQNZGNGM-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Oxygen Heterocycles (Oxepanes) in Synthetic Chemistry

Seven-membered oxygen heterocycles, known as oxepanes or oxepines, are crucial structural units found in a variety of natural products and pharmacologically active molecules. tsijournals.comresearchgate.net Their presence in compounds with noteworthy biological activities has made them important targets for synthetic chemists. researchgate.net The oxepane (B1206615) motif is a core component of many biologically significant molecules, often of marine origin, which exhibit effects ranging from highly toxic to potentially therapeutic. odu.edu

The structural versatility of the oxepane ring, which can adopt multiple conformations, allows it to engage in a wide array of chemical reactions, rendering it a valuable intermediate in synthetic organic chemistry. solubilityofthings.com This adaptability also makes oxepane-containing compounds of interest in drug design, as they can demonstrate enhanced biological activity. solubilityofthings.com For instance, the anti-depressant drug doxepin (B10761459) contains a seven-membered oxepine nucleus. iajpr.com The synthesis of polyoxygenated oxepanes is of particular medicinal importance due to their activity towards biological targets. odu.edu Despite their significance, the construction of these seven-membered oxacycles presents considerable challenges to chemists due to entropic and enthalpic barriers. researchgate.netodu.edu

Context of Carboxylic Acid Functionality in Heterocyclic Chemical Research

The carboxylic acid group is a cornerstone of organic and medicinal chemistry. Its presence in a molecule can significantly influence its physical, chemical, and biological properties. wiley-vch.denih.gov A vast number of endogenous substances, such as amino acids and prostanoids, feature the carboxylic acid moiety. nih.gov Consequently, over 450 drugs containing a carboxylic acid have been marketed worldwide, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

The acidity of the carboxyl group and its capacity to form strong electrostatic interactions and hydrogen bonds often make it a key determinant in how a drug interacts with its target. nih.gov Introducing a carboxylic acid into a biologically active compound can also improve its water solubility. wiley-vch.de In heterocyclic chemistry, the carboxylic acid functionality serves as a versatile synthetic handle, allowing for further molecular modifications. It can also act as a bioisostere, mimicking other functional groups to modulate a compound's activity and properties. wiley-vch.de However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes, prompting medicinal chemists to explore various bioisosteric replacements. nih.gov

Historical Challenges in the Synthesis of Medium-Sized Heterocyclic Rings

The synthesis of medium-sized rings, which includes seven-membered heterocycles like oxepanes, has historically been a formidable challenge in organic chemistry. bohrium.commdpi.comnih.govrsc.org These rings are large enough that their formation from a linear precursor is often associated with a significant loss of entropy, yet they are small enough to suffer from destabilizing transannular interactions and strain. nih.govrsc.org These kinetic and thermodynamic barriers are typically higher than for smaller or larger ring sizes. nih.govrsc.org

Direct cyclization methods for forming medium-sized rings are often problematic due to these unfavorable factors. bohrium.commdpi.com To circumvent these challenges, chemists have developed innovative strategies, such as ring-expansion reactions, which "grow" medium-sized rings from smaller, more easily formed precursors. bohrium.commdpi.comnih.govrsc.org These methods avoid the kinetic hurdles of direct cyclization. nih.govrsc.org Other advanced techniques, including gold-catalyzed cyclizations and radical-mediated ring expansions, have also been employed to construct these complex molecular frameworks. nih.govrsc.orgacs.org The persistent difficulty in synthesizing medium-sized rings has led to their underrepresentation in drug discovery programs, despite their potential to access novel chemical space. bohrium.commdpi.comnih.govrsc.org

Chemical Properties and Synthesis of 4-Oxepincarboxylic Acid

While specific research on the synthesis and properties of this compound itself is not extensively detailed in the provided search results, we can infer its general characteristics and potential synthetic routes based on the chemistry of related compounds.

General Properties: As a carboxylic acid, this compound is expected to be acidic, capable of donating a proton from its -COOH group. britannica.comlibretexts.org It would likely react with bases to form carboxylate salts. libretexts.orglumenlearning.com The presence of the polar carboxyl group would increase its water solubility compared to the parent oxepane ring. pageplace.de

Synthesis: The synthesis of carboxylic acids can be achieved through various methods. libretexts.orgyoutube.com One common approach is the oxidation of primary alcohols or aldehydes. youtube.com Another route involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates like Grignard reagents. libretexts.orgyoutube.com A study on cellulose (B213188) liquefaction identified the ethyl ester of a related compound, 2,3,6,7-tetrahydro-4-oxepincarboxylic acid, suggesting that ester hydrolysis could be a viable route to the desired acid. ncsu.edu Furthermore, the related compound (+)-oxepane-4-carboxylic acid has been synthesized and used as an intermediate for biologically active compounds. lookchem.com

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, we can predict the characteristic signals based on the functional groups present.

Infrared (IR) Spectroscopy: A broad O-H stretching absorption is expected between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. libretexts.orgspectroscopyonline.com A strong carbonyl (C=O) stretching peak would appear around 1700-1730 cm⁻¹. libretexts.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxyl group would be highly deshielded, appearing far downfield in the 10-12 ppm region. libretexts.org The protons on the carbons adjacent to the carboxyl group would likely resonate in the 2-3 ppm range. libretexts.org In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be significantly deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.orgnzqa.govt.nz

Data Tables

Table 1: General Properties of this compound (Predicted)

PropertyPredicted Value/Characteristic
Molecular FormulaC₇H₁₂O₃
AppearanceLikely a solid or liquid at room temperature
AcidityWeakly acidic
SolubilityModerately soluble in water

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peak/Signal
IR (O-H stretch)2500-3300 cm⁻¹ (broad)
IR (C=O stretch)1700-1730 cm⁻¹ (strong)
¹H NMR (COOH)10-12 ppm (broad singlet)
¹³C NMR (C=O)160-180 ppm

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500887-58-1

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

oxepine-4-carboxylic acid

InChI

InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9)

InChI Key

QMWWZGBQNZGNGM-UHFFFAOYSA-N

Canonical SMILES

C1=COC=CC(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Oxepincarboxylic Acid and Substituted Oxepincarboxylates

Strategies for Oxepane (B1206615) Ring System Construction

The formation of the seven-membered oxepane core is approached through several strategic pathways, including creating the ring from a linear precursor (cyclization) or expanding an existing smaller ring.

Ring-closing metathesis (RCM) has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated seven-membered oxacycles, or oxepenes, which can be readily converted to saturated oxepanes through subsequent reduction. rsc.orgthieme-connect.com This method involves the intramolecular cyclization of a diene precursor, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalyst). rsc.orgacs.orgwikipedia.org The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile alkene, typically ethylene. wikipedia.org

The efficiency of RCM for oxepene synthesis is demonstrated in the cyclization of functionalized dienes, which are often prepared via olefination and O-allylation reactions. rsc.org For instance, a diene precursor can be cyclized using Schrock's catalyst to afford an acetonide-protected oxepine in high yield. rsc.org This oxepine can then undergo further transformations, such as regio- and diastereoselective hydroboration-oxidation, to furnish the desired substituted oxepane. rsc.org The versatility of RCM allows for the construction of a wide array of substituted oxepanes, making it a cornerstone in the synthesis of complex molecules containing this motif. acs.orgwikipedia.org

CatalystSubstrate TypeProductYield (%)Reference
Schrock's Catalyst (20 mol%)Acetonide-protected dieneAcetonide-protected oxepine89 (overall) rsc.org
Grubbs 2nd Gen. CatalystDiene with secondary alcohol12-membered cyclophane ring89 wikipedia.org
Ruthenium Indenylidene ComplexDiene with chiral auxiliaries7-membered heterocycle87 wikipedia.org

Radical cyclizations provide another effective route to the oxepane skeleton. rsc.orgrsc.org These reactions proceed through radical intermediates and involve three main steps: the selective generation of a radical, an intramolecular cyclization step, and the quenching of the resulting cyclized radical to form the final product. wikipedia.org A key advantage of radical-based methods is their high functional group tolerance and the often mild reaction conditions required. wikipedia.org

In the context of oxepane synthesis, a common approach involves the cyclization of a radical generated on a carbon chain onto a tethered multiple bond. wikipedia.org For example, reductive couplings promoted by samarium diiodide have been successfully utilized to construct polycyclic ether systems that contain an embedded oxepane ring. rsc.org While 5-exo cyclizations are generally kinetically favored, strategies have been developed to promote the formation of larger rings. The choice of starting material and reaction conditions is crucial for directing the cyclization towards the desired seven-membered ring product. rsc.orgwikipedia.org

Lewis acid-mediated cyclizations are a versatile and frequently employed method for constructing oxepane rings, particularly for polyoxygenated and substituted variants. nih.govnih.gov These reactions can proceed through various mechanisms, including Prins-type cyclizations and the opening of epoxide precursors. nih.govacs.org A range of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), scandium triflate (Sc(OTf)₃), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been shown to effectively promote these transformations. nih.govacs.org

A notable application of this strategy is the tandem, endo-selective oxacyclization of 1,5-diepoxides. rsc.orgacs.org In this biomimetic approach, the Lewis acid activates a terminal epoxide, which is then attacked intramolecularly by the oxygen of the second epoxide. acs.org Subsequent reaction with a nucleophile, which can be an internal carbonyl oxygen, leads to the formation of the seven-membered oxepane ring. acs.org This method has proven effective for synthesizing complex oxepanediols and fused bicyclic systems. rsc.orgacs.org The reaction conditions and the nature of the Lewis acid can be tuned to control the diastereoselectivity of the cyclization. nih.gov

Lewis AcidSubstrate TypeKey TransformationYield (%)Reference
BF₃·OEt₂1,5-diepoxide-ketoneTandem endo-oxacyclizationMajor Product acs.org
BF₃·OEt₂Vinyl sulfideIntramolecular Prins reaction57 nih.gov
Sc(OTf)₃Unsaturated alcoholPrins-type cyclizationVaries nih.gov
Al(OTf)₃ / TiCl₄Cyclopropyl (B3062369) diol + aldehydeAcetal formation/rearrangement50-70 acs.orgnih.gov

Ring expansion strategies offer a powerful alternative to direct cyclization for accessing the oxepane framework. These methods typically involve the rearrangement of a smaller, more readily available cyclic precursor.

The expansion of three- and four-membered rings is a well-established route to oxepanes. nih.gov

Cyclopropanes : The high ring strain of cyclopropanes makes them excellent precursors for ring expansion reactions. acs.orgnih.govwikipedia.org One convergent strategy involves the condensation of a cyclopropyl diol with an aldehyde to form an acetal. Subsequent treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄), triggers a rearrangement to furnish a keto-oxepane. acs.orgnih.gov This method, analogous to the Petasis-Ferrier rearrangement, proceeds stereoselectively to yield cis-substituted products. acs.org Another approach utilizes the cyclopropanation of carbohydrate-derived glycals, followed by an acid- or base-mediated ring-opening to yield the corresponding oxepine, which can be further functionalized. rsc.org

Epoxides : Epoxides serve as versatile precursors for oxepane synthesis through intramolecular ring-opening cyclizations. acs.org For example, tandem oxacyclizations of polyepoxides, mediated by Lewis acids, can generate complex polyhydroxylated oxepanes. rsc.orgacs.org In these reactions, the epoxides function as both electrophilic and nucleophilic partners to construct the seven-membered ring. acs.org

Four-membered Carbocycles : More recently, the skeletal remodeling of four-membered carbocycles has been reported as a novel approach to oxepane derivatives. nih.gov This strategy involves a rhodium(I)-catalyzed transformation of 4-hydroxy-2-cyclobutenones. The proposed mechanism involves a cascade of C-C bond formation and cleavage, leading to the formation of the substituted seven-membered oxacycle. nih.gov

Homologation refers to any reaction that extends a carbon chain by a constant unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org In the context of oxepane synthesis, this often involves the one-carbon ring expansion of a six-membered pyranose ring. rsc.org

A stepwise homologation approach has been successfully employed, starting from pyranose derivatives. rsc.org For instance, a BF₃·OEt₂-mediated ring expansion of a levoglucosenone (B1675106) derivative with (trimethylsilyl)diazomethane (TMSCHN₂) can afford a mixture of oxepane isomers. rsc.org This strategy allows the well-defined stereochemistry of the starting carbohydrate to be transferred to the resulting seven-membered ring, providing access to biologically active, C1 unsubstituted oxepanes that can mimic natural mannopyranosides. rsc.org

Ring Expansion Techniques

Nicholas–Ferrier Rearrangement

A significant advancement in the synthesis of oxepane scaffolds from pyranoside precursors is the Nicholas–Ferrier rearrangement. This method facilitates a ring-expansion strategy to construct polyoxygenated oxepanes from readily available sugar-based starting materials. The process is a key tactic for deriving oxepanes from their corresponding pyranyl analogs. rsc.org

The reaction is typically initiated by treating a C6 O-arylated derivative of a D-glucal, which serves as the pyranoside precursor, with a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). The transformation proceeds through a multi-step sequence. The initial step involves a 1,6-hydride transfer within a debenzylated intermediate, which generates a more reactive oxocarbenium ion. Following this, an electrophilic addition by an olefinic moiety in the intermediate leads to the formation of a bicyclic system. The final step is the pyranosidic ring opening, which results in the desired oxepane structure. rsc.org

A critical factor in the success of this rearrangement is the management of adventitious water, often achieved by using 4 Å molecular sieves. The presence of water can lead to the hydrolysis of the oxocarbenium ion intermediate, favoring the formation of a 1,6-anhydro product instead of the desired oxepane. The electronic nature of substituents on the starting material also plays a crucial role; substrates with electron-withdrawing groups tend to favor the formation of the oxepane system, while electron-rich systems can render the oxocarbenium intermediate more susceptible to hydrolysis. rsc.org

Below is a table summarizing the outcomes of the Nicholas–Ferrier rearrangement with various substituted glycals.

EntrySubstituent (Ar)ProductYield (%)
14-Nitrophenyl28a69
24-Bromophenyl28b61
3Phenyl28c55
44-Methylphenyl28d43
54-Methoxyphenyl28e38

Catalytic Cascade Reactions for Oxepane Scaffolds

Catalytic cascade reactions offer an efficient approach to constructing complex molecular architectures like the oxepane scaffold from simpler precursors in a single operation, avoiding the isolation of intermediates.

Rh(I)-Catalyzed C–C Formation/Cleavage

A notable cascade reaction for synthesizing substituted oxepane derivatives involves the skeletal remodeling of 4-hydroxy-2-cyclobutenones, which can be prepared from commercially available dialkyl squarates. This method utilizes a Rh(I) catalyst to initiate a C–C bond formation and cleavage cascade. The proposed mechanism suggests the formation of a fused [3.2.0] bicycle intermediate through a Rh(I)-catalyzed intermolecular oxa-Michael addition of a tertiary alcohol with acrylonitrile, followed by an intramolecular conjugate addition and migratory insertion. A subsequent Rh-catalyzed β-carbon elimination via C(sp³)–C(sp³) bond cleavage yields the final oxepane scaffold. Computational studies support this pathway, although an alternative mechanism involving a Rh(III) intermediate has also been suggested. A key feature of this process is its stereoretentive nature, preserving the stereochemistry of the starting material. rsc.org

Organocatalytic Oxa-Conjugate Addition

Organocatalysis provides a powerful tool for the synthesis of oxepanes, which are challenging targets due to unfavorable thermodynamic and kinetic factors. Specifically, the organocatalytic oxa-conjugate addition reaction has been successfully employed to produce α,α′-trans-oxepanes with high stereoselectivity. This reaction is often promoted by the Thorpe-Ingold effect, where gem-disubstituents on the acyclic precursor favor the cyclized product. rsc.org

The reaction of α,β-unsaturated aldehydes in the presence of an organocatalyst leads to the formation of α,α′-trans-oxepanes in a kinetically controlled process. This method is particularly valuable as the formation of α,α′-trans-oxepanes has proven difficult with other synthetic approaches. Furthermore, this strategy can be extended to a tandem oxa-conjugate addition/α-oxidation reaction, which allows for the rapid generation of molecular complexity and the synthesis of highly functionalized oxepanes that are prevalent in natural products. rsc.org

The substrate scope and stereoselectivity of this reaction have been investigated, demonstrating that various substituents on the α,β-unsaturated aldehyde are well-tolerated, providing the corresponding α,α′-trans-oxepanes in good to excellent stereoselectivities.

EntrySubstrateDiastereomeric Ratio (dr)
115b6:1
215c8:1
315d>20:1
415e10:1

Intramolecular Cyclization Reactions for Dibenzoxepin Scaffolds

Dibenz[b,f]oxepins are an important class of tricyclic systems found in natural products and pharmacologically active compounds. Intramolecular cyclization reactions are a key strategy for the synthesis of this scaffold.

Intramolecular Nucleophilic Aromatic Substitution (SNAr)

A short and efficient route to the dibenz[b,f]oxepin (B1201610) framework utilizes an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the synthesis of a suitable diaryl ether precursor, which then undergoes cyclization. For example, the reaction of salicylaldehydes with fluorobenzaldehydes, often under microwave-assisted conditions, can produce the necessary diaryl ether intermediates in good yields without the need for a catalyst. The subsequent intramolecular SNAr reaction, promoted by a base such as cesium carbonate in a polar aprotic solvent like DMSO, leads to the formation of the dibenz[b,f]oxepin system. rsc.org

Intramolecular McMurry Reactions

The intramolecular McMurry reaction provides an alternative and effective method for synthesizing the dibenzo[b,f]oxepin scaffold. This reductive coupling reaction is particularly useful for forming the central seven-membered ring from a diaryl ether precursor containing two appropriately positioned aldehyde groups. The required 2,2'-oxybis(benzaldehyde) precursors can be synthesized via SNAr reactions as described above. The intramolecular McMurry reaction is then carried out using a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc powder, in a solvent such as THF. This method has been successfully applied to afford the target dibenzo[b,f]oxepin system in moderate yields. rsc.org

PrecursorReactionProductYield (%)
Diaryl etherIntramolecular SNArDibenzo[b,f]oxepin-
2,2'-oxybis(benzaldehyde)Intramolecular McMurryDibenzo[b,f]oxepin53-55

Introduction of the Carboxylic Acid Moiety

A crucial step in the synthesis of 4-oxepincarboxylic acid is the introduction of the carboxylic acid group onto the oxepine core. This is achieved through several reliable methods, broadly categorized as oxidative approaches and carboxylation reactions.

Oxidative Approaches

Oxidative methods are fundamental in converting various functional groups into carboxylic acids. These reactions are widely employed in organic synthesis due to their efficiency and applicability to a range of substrates.

The oxidation of primary alcohols and aldehydes represents a direct and common route to carboxylic acids. libretexts.orglibretexts.org This transformation can be accomplished using a variety of oxidizing agents. organic-chemistry.org For the synthesis of this compound, a precursor such as 4-(hydroxymethyl)oxepine would be oxidized.

Commonly used oxidizing agents include chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orgchemguide.co.uk The reaction typically proceeds by first oxidizing the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgchemguide.co.uk To ensure the reaction goes to completion and yields the carboxylic acid, an excess of the oxidizing agent is often used, and the reaction is heated under reflux. libretexts.org

PrecursorOxidizing AgentProduct
4-(Hydroxymethyl)oxepinePotassium Dichromate (K₂Cr₂O₇) / H₂SO₄This compound
4-FormyloxepinePotassium Dichromate (K₂Cr₂O₇) / H₂SO₄This compound

A convenient one-pot, two-step procedure has also been developed for the conversion of primary alcohols to carboxylic acids, which involves treatment with NaOCl and TEMPO under phase-transfer conditions, followed by oxidation with NaClO₂. nih.gov

Oxidative cleavage of alkenes is another powerful method for synthesizing carboxylic acids. libretexts.org This process involves breaking a carbon-carbon double bond and oxidizing the resulting fragments. masterorganicchemistry.com Ozonolysis, followed by an oxidative workup, is a classic example of this type of reaction. libretexts.orgmasterorganicchemistry.com

For instance, an oxepine derivative with an exocyclic double bond at the 4-position could be subjected to ozonolysis. The initial reaction with ozone (O₃) forms an ozonide intermediate. Subsequent treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the double bond and oxidizes the carbon atoms to carboxylic acids. masterorganicchemistry.com If the alkene is cyclic, this method results in a linear compound with carboxylic acid groups at both ends. masterorganicchemistry.com

Alkene PrecursorReagentsProduct
4-Methylideneoxepine1. O₃ 2. H₂O₂This compound + CO₂
Substituted 4-alkenyloxepine1. O₃ 2. H₂O₂This compound + another carboxylic acid/ketone

Alternative reagents to ozone for oxidative cleavage include potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions. youtube.com A one-pot ozonolysis-oxidation process has been developed that uses sodium chlorite (B76162) to convert the intermediate aldehydes to carboxylic acids. organic-chemistry.org

While less common, the oxidation of halomethyl groups can also yield carboxylic acids. This transformation typically involves hydrolysis of the halide to a primary alcohol, which is then oxidized as described previously. For example, 4-(chloromethyl)oxepine could be hydrolyzed to 4-(hydroxymethyl)oxepine, followed by oxidation to afford this compound.

Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxyl group by reacting a nucleophilic species with carbon dioxide.

The carbonation of Grignard reagents is a highly effective method for the synthesis of carboxylic acids. libretexts.orgyoutube.comlibretexts.org This reaction involves the formation of an organomagnesium halide (Grignard reagent) from an organic halide, which then acts as a potent nucleophile. masterorganicchemistry.com

To synthesize this compound via this route, a precursor such as 4-bromooxepine would be treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-(bromomagnesio)oxepine. This organometallic intermediate is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. youtube.comlibretexts.org Subsequent acidification with a dilute acid, such as HCl, protonates the carboxylate to yield the final this compound. libretexts.orgtransformationtutoring.com A key advantage of this method is that it adds one carbon atom to the starting material, forming the carboxylic acid. youtube.comtransformationtutoring.com

Starting MaterialReagentsIntermediateFinal Product
4-Bromooxepine1. Mg, dry ether 2. CO₂ 3. H₃O⁺4-(Bromomagnesio)oxepineThis compound

This method is particularly useful for creating carboxylic acids from alkyl and aryl halides. libretexts.org

Malonic Ester Synthesis Methodologies

A foundational approach to the synthesis of cycloalkanecarboxylic acids is the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org An intramolecular variation of this synthesis, known as the Perkin alicyclic synthesis, is particularly pertinent to the formation of cyclic structures like the oxepane ring of this compound. wikipedia.org

The general strategy involves the use of a malonic ester, typically diethyl malonate, which possesses acidic α-hydrogens that can be readily deprotonated by a base to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then undergo alkylation with a suitable dihalide. For the synthesis of an oxepane ring system, a dihaloether, such as bis(2-bromoethyl) ether, would serve as the appropriate dielectrophile.

The reaction sequence commences with the deprotonation of diethyl malonate using a base like sodium ethoxide. The resulting carbanion then sequentially reacts with the dihaloether in a double alkylation process. The initial alkylation forms an intermediate which, upon a second deprotonation, undergoes an intramolecular cyclization to yield the diethyl oxepane-4,4-dicarboxylate. Subsequent hydrolysis of the ester groups with acid or base, followed by heating, promotes decarboxylation to afford the target this compound.

A potential reaction scheme is outlined below:

Table 1: Hypothetical Malonic Ester Synthesis of this compound

Step Reactants Reagents Product
1 Diethyl malonate, Bis(2-bromoethyl) ether Sodium ethoxide (NaOEt) Diethyl oxepane-4,4-dicarboxylate

Formation within Biomass Conversion Processes (e.g., Cellulose (B213188) Liquefaction)

The production of chemicals from renewable biomass resources is a cornerstone of green chemistry. Lignocellulosic biomass, primarily composed of cellulose and hemicellulose, can be broken down into valuable platform chemicals. nih.gov One such key platform molecule is furfural (B47365), which is derived from the dehydration of C5 sugars (pentoses) present in hemicellulose. rsc.orgnih.gov While the direct formation of this compound from cellulose liquefaction has not been explicitly detailed in the reviewed literature, the conversion of biomass-derived platform chemicals like furfural into furan-based compounds and carboxylic acids is well-established. nih.govrsc.orgresearchgate.net

Furfural can be oxidized to furoic acid, a C5 carboxylic acid. nih.govrsc.org The potential transformation of these furan-based compounds into a seven-membered oxepane ring would likely require subsequent ring-expansion strategies. While speculative, such a pathway would be of significant interest in the context of biorefineries, which aim to convert biomass into a wide array of value-added chemicals. researchgate.net

Table 2: Key Biomass-Derived Platform Chemicals and Their Relevance

Platform Chemical Biomass Source Potential Relevance to this compound Synthesis
Furfural Hemicellulose (C5 sugars) Precursor to furan (B31954) derivatives which could potentially undergo ring expansion.
Levulinic Acid Cellulose (C6 sugars) A versatile C5 keto-acid that can be converted to various cyclic compounds.

Stereoselective Synthesis of this compound Derivatives

The biological activity of cyclic molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of substituted oxepane rings is a critical area of research. This includes both diastereoselective and enantioselective approaches to control the relative and absolute configuration of stereocenters within the oxepane core.

Diastereoselective and Enantioselective Methodologies

A variety of strategies have been developed for the stereocontrolled synthesis of oxepanes, which can be adapted for the preparation of derivatives of this compound. These methods often involve ring-closing metathesis (RCM), radical cyclizations, and Lewis acid-mediated cyclizations of acyclic precursors where stereocenters have been pre-established. rsc.org

For instance, a diastereoselective hydroboration-oxidation of an oxepine precursor can lead to the formation of a substituted oxepane with controlled stereochemistry. rsc.org Ring-expansion strategies have also proven effective. For example, the expansion of dihalocyclopropane oxyglycals can provide access to oxepane systems. rsc.org Enantioselective approaches often utilize chiral catalysts or auxiliaries to induce asymmetry in the ring-forming step. An example includes the enantioselective hydrolysis of a diepoxide, which can then cyclize to form a chiral oxepane. rsc.org

Control of α,α′-trans Stereochemistry in Oxepane Ring Formation

Achieving control over the relative stereochemistry of substituents at the α and α' positions (C2 and C7) of the oxepane ring is a significant synthetic challenge. The α,α′-trans configuration is often thermodynamically less favorable than the corresponding cis isomer, necessitating kinetically controlled reaction conditions.

An efficient method for the stereoselective synthesis of α,α′-trans-oxepanes has been developed through an organocatalytic oxa-conjugate addition reaction. This approach utilizes the Thorpe-Ingold effect to facilitate the formation of the seven-membered ring. The reaction of an α,β-unsaturated aldehyde with an oxygen nucleophile in the presence of an organocatalyst can lead to the formation of the α,α′-trans-oxepane as the major diastereomer under kinetic control. It has been observed that over time, this can equilibrate to a mixture of cis and trans isomers, highlighting the importance of reaction monitoring to isolate the desired trans product.

This methodology provides a powerful tool for the synthesis of highly functionalized oxepanes with defined stereochemistry, which would be applicable to the synthesis of complex derivatives of this compound.

Chemical Reactivity and Transformations of 4 Oxepincarboxylic Acid

Reactivity Profile of the Oxepane (B1206615) Ring System

The oxepane ring, a seven-membered heterocyclic ether, is a structural motif present in a variety of biologically significant natural products. odu.edu The synthesis of molecules containing this ring system poses a considerable challenge due to the inherent strains associated with medium-sized rings, including transannular, bond, and torsional strains. mit.edu

The conformational behavior of the oxepane ring is complex, with several low-energy conformations such as chair, boat, twist-chair, and twist-boat forms being possible. rsc.org The stability of these conformations is influenced by the nature and position of substituents on the ring. researchgate.net Computational studies, including density functional theory (DFT) calculations, have been employed to predict the most stable conformations. rsc.orgnih.gov For instance, in substituted oxepanes, the distribution of conformers is largely governed by minimizing steric interactions. rsc.org The presence of a heteroatom like oxygen redistributes the electron density within the ring, affecting its molecular behavior and properties. nih.gov

The stability of the oxepane ring can also be influenced by its comparison to other heterocyclic systems. For example, studies comparing oxetane (B1205548) derivatives to their five- and six-membered oxygen heterocycle counterparts have shown that the oxetane ring can enhance metabolic stability. acs.org

Table 1: Comparison of Low-Energy Conformations of the Oxepane Ring
ConformationKey CharacteristicsRelative Stability Factors
Chair Generally a higher energy conformation for cycloheptane (B1346806), serving as a transition state. researchgate.netTorsional and transannular strain.
Boat Similar to the chair, it is often a transition state. researchgate.netEclipsing interactions lead to instability. researchgate.net
Twist-Chair A lower energy, more stable conformation. researchgate.netStaggered arrangements of atoms reduce strain.
Twist-Boat Another relatively stable conformation. researchgate.netReduced eclipsing interactions compared to the boat form.

The oxepane ring can undergo various ring-opening and rearrangement reactions, often driven by the release of ring strain. acs.org These transformations are crucial in synthetic chemistry for accessing diverse molecular architectures.

Ring-Opening Reactions:

Ring-opening of oxepanes can be initiated by nucleophiles, electrophiles, or under acidic conditions. magtech.com.cnresearchgate.net The regioselectivity of these reactions is dictated by both steric and electronic effects. magtech.com.cn For instance, in unsymmetrical oxetanes, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In contrast, under acidic conditions, weak nucleophiles may attack the more substituted carbon. magtech.com.cn

Stereospecific ring-opening reactions have been observed in cyclic α,β-epoxysilanes, where the reaction pathway is governed by the conformation of the cationic intermediates within the oxepane system. oup.comoup.com

Rearrangement Reactions:

Rearrangement reactions provide another avenue for modifying the oxepane core. rsc.org The Nicholas–Ferrier rearrangement, for example, has been utilized to synthesize oxepane systems. rsc.org Skeletal rearrangements of functionalized tetrahydropyrans can also lead to the formation of oxepanes. rsc.org Additionally, Lewis acid-promoted rearrangements of 1,3-dioxolanyl-substituted 1,2-oxazines can yield bicyclic compounds containing an oxepane ring. grafiati.com

The functionalization of the oxepane ring is a key strategy for the synthesis of complex natural products and their analogs. odu.edursc.org Various methodologies have been developed to introduce functional groups and build upon the oxepane scaffold.

Common strategies for constructing functionalized oxepanes include:

Cyclization Reactions: Radical cyclizations and Lewis acid-mediated cyclizations of acyclic precursors are widely used. rsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of oxepanes, particularly polyoxygenated derivatives. rsc.orgpnas.org

Ring Expansion: The expansion of smaller rings, such as cyclopropanated glycals, is a common tactic. mit.edursc.org

Homologation: Stepwise homologation of pyranoses and furanoses provides access to polyoxygenated oxepanes. rsc.org

The resulting oxepine can serve as a versatile intermediate, allowing for further derivatization through reactions like dihydroxylation, halogenation, and arylation. rsc.org Organocatalytic methods have also been developed for the stereoselective synthesis of functionalized oxepanes. acs.org Furthermore, transition metal-catalyzed C-C bond functionalization has been employed to construct versatile oxepane derivatives. escholarship.orgrsc.org

Table 2: Selected Methods for Oxepane Functionalization
MethodDescriptionKey Features
Ring-Closing Metathesis (RCM) Cyclization of dienes using a catalyst (e.g., Grubbs or Schrock catalyst) to form an oxepine ring. rsc.orgpnas.orgHigh functional group tolerance; allows for variation in olefin position. rsc.org
Nicholas–Ferrier Rearrangement Rearrangement of pyranosidic cations to form oxepane systems. rsc.orgInvolves cationic intermediates; yields can be influenced by electronic effects of substituents. rsc.org
Organocatalytic Oxa-conjugate Addition Stereoselective formation of α,α′-trans-oxepanes promoted by the Thorpe–Ingold effect. acs.orgKinetically controlled process; allows for rapid generation of molecular complexity. acs.org
Stepwise Homologation Elongation of pyranose or furanose chains to form the seven-membered ring. rsc.orgAllows for the synthesis of polyoxygenated oxepanes with controlled stereochemistry. rsc.org

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of 4-oxepincarboxylic acid is a versatile functional handle that can undergo a variety of chemical transformations, primarily through nucleophilic acyl substitution. libretexts.org

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. libretexts.orgpressbooks.pub The reaction involves the replacement of a leaving group on the acyl carbon with a nucleophile. chemistrytalk.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. chemistrytalk.org

Carboxylic acids themselves are relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the hydroxyl group. libretexts.org However, their reactivity can be enhanced by converting the hydroxyl group into a better leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form an acid chloride. libretexts.org Alternatively, the reaction can be promoted by using a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org

Common nucleophiles in these reactions include alcohols, amines, water, and carboxylates. chemistrytalk.org The mechanism typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. pressbooks.pubmasterorganicchemistry.com

Esterification:

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water, typically in the presence of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. byjus.comlibretexts.orgsavemyexams.com This reaction is generally reversible and is known as the Fischer esterification. byjus.comchemistrysteps.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed. libretexts.org

The general equation for Fischer esterification is: RCOOH + R'OH ⇌ RCOOR' + H₂O

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. byjus.com

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. chemistrysteps.comwikipedia.org This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product. chemistrysteps.comwikipedia.org

The general equation for transesterification is: RCOOR' + R''OH ⇌ RCOOR'' + R'OH

Acid catalysts protonate the carbonyl group, making the ester more electrophilic, while base catalysts deprotonate the alcohol, making it more nucleophilic. wikipedia.org Transesterification has significant industrial applications, such as in the production of polyesters and biodiesel. chemistrysteps.comwikipedia.org

Table 3: Comparison of Esterification and Transesterification
ReactionReactantsProductsCatalystKey Features
Esterification Carboxylic acid, AlcoholEster, WaterAcid (e.g., H₂SO₄) byjus.comsavemyexams.comReversible reaction; often requires removal of water to improve yield. libretexts.org
Transesterification Ester, AlcoholNew Ester, New AlcoholAcid or Base wikipedia.orgReversible; equilibrium driven by reactant concentration or product removal. chemistrysteps.comwikipedia.org

Amide Formation

The conversion of this compound into its corresponding amides is a fundamental transformation. Direct reaction with an amine is generally challenging because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, the reaction is typically facilitated in one of two ways: by activating the carboxylic acid with a coupling agent or by converting it to a more reactive derivative first. libretexts.orghepatochem.com

Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with an amine at room temperature to form the amide bond. chemistrysteps.com This method prevents the initial acid-base reaction and converts the hydroxyl group into a good leaving group. chemistrysteps.comlibretexts.org

Alternatively, a highly effective and common method is the conversion of this compound to its acid chloride, which then readily reacts with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide, respectively. libretexts.orgopenstax.org This reaction often requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. pressbooks.pubchemistrystudent.com

ReactantReagent(s)ProductAmide Type
This compound1. SOCl₂ 2. Ammonia (NH₃)4-OxepincarboxamidePrimary
This compound1. SOCl₂ 2. Methylamine (CH₃NH₂)N-methyl-4-OxepincarboxamideSecondary
This compound1. SOCl₂ 2. Dimethylamine ((CH₃)₂NH)N,N-dimethyl-4-OxepincarboxamideTertiary
This compoundDCC, Aniline (C₆H₅NH₂)N-phenyl-4-OxepincarboxamideSecondary

Conversion to Acid Anhydrides

This compound can be converted into acid anhydrides, which are valuable reactive intermediates themselves. libretexts.org While the dehydration of two carboxylic acid molecules using high heat or dehydrating agents can produce symmetrical anhydrides, this method is often too harsh for complex molecules. youtube.comorgosolver.com

A more controlled and widely used laboratory method is the reaction of an acyl chloride with a carboxylate salt. libretexts.orgyoutube.com To synthesize the symmetrical anhydride, 4-oxepincarbonyl chloride would be reacted with the sodium salt of this compound. To create a mixed (unsymmetrical) anhydride, 4-oxepincarbonyl chloride can be reacted with the carboxylate salt of a different carboxylic acid (e.g., sodium acetate). pressbooks.pubvedantu.com This reaction proceeds via a nucleophilic acyl substitution mechanism. vedantu.com

Reactant 1Reactant 2Base (if needed)ProductAnhydride Type
4-Oxepincarbonyl chlorideThis compoundPyridine4-Oxepincarboxylic anhydrideSymmetrical
4-Oxepincarbonyl chlorideAcetic acidPyridineAcetic 4-oxepincarboxylic anhydrideMixed
This compoundAcetyl chloridePyridineAcetic 4-oxepincarboxylic anhydrideMixed

Synthesis of Acyl Halides (e.g., Acid Chlorides)

Acyl halides are the most reactive derivatives of carboxylic acids and serve as important precursors for the synthesis of other derivatives like amides and esters. pressbooks.pubuobasrah.edu.iq this compound can be readily converted to its corresponding acyl chloride, 4-oxepincarbonyl chloride.

This transformation is typically achieved by treating the carboxylic acid with specific halogenating agents. libretexts.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). savemyexams.compressbooks.pub Thionyl chloride is often the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.org These reactions proceed by converting the carboxylic hydroxyl group into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

ReagentProductByproducts
Thionyl chloride (SOCl₂)4-Oxepincarbonyl chlorideSO₂ (g) + HCl (g)
Phosphorus pentachloride (PCl₅)4-Oxepincarbonyl chloridePOCl₃ + HCl (g)
Phosphorus trichloride (PCl₃)4-Oxepincarbonyl chlorideH₃PO₃

Reactions with Organometallic Reagents (e.g., Carbanion Equivalents)

The reaction of this compound with organometallic reagents is highly dependent on the nature of the reagent used, particularly the distinction between Grignard reagents and organolithium compounds.

Grignard Reagents (R-MgX): Grignard reagents are potent bases. organicchemistrytutor.com When reacted with a carboxylic acid, their primary role is to act as a base, not a nucleophile. The Grignard reagent will deprotonate the acidic proton of the this compound to form a magnesium carboxylate salt. organicchemistrytutor.comquora.com The reaction typically does not proceed further because Grignard reagents are not sufficiently nucleophilic to attack the resulting negatively charged carboxylate group. organicchemistrytutor.com

Reaction: this compound + CH₃MgBr → 4-Oxepincarboxylate magnesium bromide + CH₄

Organolithium Reagents (R-Li): Organolithium reagents are both very strong bases and powerful nucleophiles. organicchemistrytutor.com The reaction with this compound occurs in two stages. First, one equivalent of the organolithium reagent acts as a base, deprotonating the acid to form a lithium carboxylate. organicchemistrytutor.commasterorganicchemistry.com However, unlike Grignards, a second equivalent of the organolithium reagent is nucleophilic enough to attack the carbonyl carbon of this lithium carboxylate intermediate, forming a stable dianion. masterorganicchemistry.commmcmodinagar.ac.in This dianion remains stable until a subsequent acidic workup, which protonates the intermediate and eliminates water to yield a ketone. organicchemistrytutor.commasterorganicchemistry.com This method provides an effective pathway to convert a carboxylic acid into a ketone. organicchemistrytutor.com

ReagentStoichiometryIntermediateFinal Product (after H₃O⁺ workup)
Methylmagnesium bromide (CH₃MgBr)1 equivalentMagnesium carboxylate saltThis compound (regenerated)
Methyllithium (CH₃Li)2 equivalentsDilithium dianion adduct1-(Oxepan-4-yl)ethan-1-one

Synergistic Reactivity: Interplay between Oxepane and Carboxylic Acid

The reactivity of this compound is not solely defined by its carboxylic acid group but also influenced by the presence of the oxepane ring. The interplay between these two functionalities can affect the molecule's chemical properties.

Inductive Effect: The ether oxygen atom within the oxepane ring is electronegative. It exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring structure. This effect can pull electron density away from the carboxylic acid group, which helps to stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization, though modest, would be expected to slightly increase the acidity of the carboxylic acid proton compared to a similar cycloalkane carboxylic acid without the ether oxygen.

Intramolecular Interactions: The ether oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor. This could lead to intramolecular hydrogen bonding with the carboxylic acid's hydroxyl proton, potentially influencing the molecule's conformation and the proton's acidity.

Chelation and Directed Reactivity: In reactions involving metal ions, the ether oxygen and the carbonyl oxygen of the carboxylic acid group could act as a bidentate ligand, chelating to the metal center. This chelation could influence the stereochemical outcome or the rate of reactions at the carboxyl group by holding reagents in a specific orientation relative to the molecule.

Intramolecular Nucleophilic Participation: While ethers are generally unreactive, the ether oxygen can act as an intramolecular nucleophile under certain conditions. If the carboxylic acid group is converted into a highly reactive derivative, such as an acyl chloride (4-oxepincarbonyl chloride), the proximal ether oxygen could potentially attack the electrophilic carbonyl carbon. This could lead to the formation of a bicyclic oxonium ion intermediate, which might then undergo rearrangement or ring-opening reactions, depending on the reaction conditions and the stability of the intermediates involved.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, one can deduce the connectivity of atoms, the chemical environment of each nucleus, and stereochemical relationships.

For 4-Oxepincarboxylic acid (molecular formula C₇H₆O₃), the structure contains a seven-membered heterocyclic ring with distinct proton and carbon environments. The structure possesses a chiral center at the C4 position, which can lead to magnetic non-equivalence for certain protons, such as those on the C7 methylene (B1212753) group, rendering them diastereotopic.

¹H NMR Analysis: The proton spectrum is expected to show signals corresponding to the carboxylic acid proton, four vinylic protons, one methine proton at the stereocenter, and two diastereotopic methylene protons adjacent to the ring oxygen.

¹³C NMR Analysis: The carbon-13 spectrum will confirm the presence of seven distinct carbon atoms: one carboxyl carbon, four sp²-hybridized vinylic carbons, one sp³-hybridized methine carbon, and one sp³-hybridized methylene carbon.

The predicted chemical shifts (δ) and multiplicities are summarized in the tables below, based on established principles of NMR spectroscopy.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound Predicted in CDCl₃ at 400 MHz. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Notes
COOH 10.0 - 12.5 Broad Singlet (br s) - 1H Chemical shift is concentration and solvent dependent; exchanges with D₂O.
H-2, H-3, H-5, H-6 5.7 - 6.4 Complex Multiplets (m) - 4H Signals for vinylic protons, forming a complex spin system due to cis/trans and allylic couplings.
H-7a, H-7b 4.1 - 4.6 Multiplets (m) or Doublets of Doublets (dd) J(gem) ≈ 12-15 Hz, J(vic) ≈ 2-6 Hz 2H Diastereotopic protons adjacent to oxygen and the C5=C6 double bond.
H-4 3.6 - 4.1 Multiplet (m) J(vic) ≈ 3-7 Hz 1H Methine proton at the C4 chiral center, coupled to adjacent vinylic protons H-3 and H-5.

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound Predicted in CDCl₃ at 100 MHz.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O (Carboxyl) 175 - 180 Quaternary carbon, typically a low-intensity signal.
C -2, C -3, C -5, C -6 122 - 140 Four distinct signals for the sp² vinylic carbons.
C -7 68 - 75 sp³ carbon adjacent to the heteroatom (oxygen).
C -4 40 - 50 sp³ methine carbon bearing the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or five decimal places), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₆O₃. HRMS analysis, often using electrospray ionization (ESI), would be performed to verify this composition. The analysis can be conducted in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) species. The experimentally measured mass-to-charge (m/z) ratio is then compared to the theoretically calculated value. A mass error of less than 5 ppm provides high confidence in the assigned formula.

Table 4.2.1: Theoretical HRMS Data for this compound (C₇H₆O₃)

Ion Species Adduct Calculated Exact Mass (m/z)
Neutral Molecule [M] - 138.03169
Protonated Molecule [M+H]⁺ +H⁺ 139.03952
Sodiated Molecule [M+Na]⁺ +Na⁺ 161.02149
Deprotonated Molecule [M-H]⁻ -H⁺ 137.02387

An experimental finding of m/z 139.0395 in positive-ion mode ESI-HRMS would strongly support the elemental formula C₇H₆O₃ for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the vibrations of functional groups. Analyzing these spectra allows for the identification of the key functional groups present in this compound.

Key expected vibrations include:

O-H Stretch: A very broad and strong absorption in the IR spectrum characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: An intense, sharp absorption in the IR spectrum for the carboxyl carbonyl group.

C=C Stretch: Medium intensity absorptions for the alkene double bonds within the seven-membered ring. These may be strong in the Raman spectrum.

C-O Stretches: Strong absorptions corresponding to the C-O single bonds of the ether linkage and the carboxylic acid.

Table 4.3.1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad Weak
Carboxylic Acid C=O Stretch 1700 - 1725 Strong Medium
Alkene C=C Stretch 1620 - 1680 Medium Strong
Alkene =C-H Stretch 3010 - 3095 Medium Medium
Alkane C-H Stretch 2850 - 3000 Medium Medium
Ether C-O-C Stretch 1050 - 1250 Strong Weak
Carboxylic Acid C-O Stretch 1210 - 1320 Strong Weak

Theoretical and Computational Investigations of 4 Oxepincarboxylic Acid

Conformational Analysis and Energy Landscapes of Oxepane (B1206615) Rings

The seven-membered oxepane ring is significantly more flexible than smaller five- or six-membered rings, resulting in a complex potential energy surface with numerous low-energy conformations and small barriers between them. researchgate.net Understanding this conformational landscape is crucial, as the geometry of the ring can profoundly influence the molecule's physical properties and chemical reactivity.

Molecular mechanics (MM) methods have been instrumental in the initial exploration of the conformational space of oxepane and its derivatives. researchgate.net Force fields such as MM2 and MM3 have been used extensively to study the molecular dynamics of the oxepane ring. umich.edu These studies consistently identify the twist-chair (TC) conformations as the most stable forms of the oxepane ring. umich.edu The relative energies of these conformers are largely determined by non-bonding interactions between hydrogen atoms. umich.edu

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to simulate the movement of atoms over time, provide insights into the dynamic behavior of the oxepane ring. mdpi.comrsc.orgscielo.brnih.gov These simulations can reveal the pathways and barriers for interconversion between different conformations, illustrating the flexibility of the seven-membered ring system. researchgate.net For instance, MD simulations can track the pseudorotational equilibria that characterize these flexible rings. researchgate.net

While MM and MD methods are useful for exploring conformational space, Density Functional Theory (DFT) provides a higher level of accuracy for determining the energies and geometries of the preferred conformations. scienceopen.com Numerous studies have employed DFT methods, such as B3LYP and M06-2X, to investigate the conformational preferences of oxepane and related seven-membered heterocycles. nih.govrsc.orgresearchgate.net

These quantum chemical calculations confirm that the conformational energy landscape of oxepane is dominated by equilibrating chair/twist-chair (C/TC) and boat/twist-boat (B/TB) manifolds. rsc.org The twist-chair conformation is consistently found to be the most stable, with the chair form often representing a transition state between TC conformers. nih.govresearchgate.netacs.org The introduction of heteroatoms, like the oxygen in oxepane, has been noted to lower the relative energy of boat conformations compared to chair forms. researchgate.netacs.org In a comprehensive study of cycloheptane (B1346806) and its heterocyclic derivatives, the twist-chair was identified as the most stable conformation. acs.org The presence of a carboxylic acid substituent at the C4 position of 4-Oxepincarboxylic acid would further influence the conformational equilibrium, with its preference for an equatorial or axial position depending on the specific ring conformation and potential intramolecular interactions.

Table 1: Relative Energies of Oxepane Conformations Calculated by Different Methods.
ConformationRelative Energy (kcal/mol) - MM2 umich.eduRelative Energy (kcal/mol) - MM3 umich.eduGeneral Stability Order (DFT) researchgate.netacs.org
Twist-Chair (TC)0.000.00Most Stable
Chair (C)--Transition State
Twist-Boat (TB)--Higher Energy
Boat (B)--Higher Energy

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.org For reactions involving this compound, these methods can provide a step-by-step understanding of bond-forming and bond-breaking processes.

Rhodium-catalyzed reactions are widely used in organic synthesis for creating complex molecules. dicp.ac.cnsnnu.edu.cn Computational studies, particularly using DFT, are essential for verifying the mechanisms of these catalytic cycles, which can involve multiple oxidation states of the metal, such as Rh(I), Rh(III), and Rh(V). nih.govnsf.gov

While specific studies on Rh-catalyzed reactions of this compound are not prevalent, the methodology for verifying such catalytic cycles is well-established. nih.gov A typical computational investigation would involve:

Mapping the Potential Energy Surface: Calculating the energies of all proposed reactants, intermediates, transition states, and products.

Locating Transition States: Identifying the geometry of the transition state for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination) and verifying it by the presence of a single imaginary vibrational frequency. ccl.net

Determining Activation Barriers: Calculating the energy difference between the transition state and the preceding intermediate to determine the rate-limiting step of the catalytic cycle.

For example, in a hypothetical Rh(I)/Rh(III) catalyzed C-H activation or carboamination reaction involving an oxepane derivative, DFT calculations could be used to compare different proposed pathways. dicp.ac.cnnih.gov This would help rationalize experimentally observed regioselectivity and stereoselectivity by comparing the activation barriers for different possible reaction channels. dicp.ac.cn Such computational work has been crucial in understanding the role of directing groups, ligands, and additives in controlling the outcome of Rh-catalyzed transformations. nih.govmdpi.com

Quantum Chemical Prediction of Reactivity and Selectivity

Quantum chemical calculations can predict the intrinsic reactivity of a molecule and the selectivity of its reactions before any experiments are conducted. scienceopen.comrsc.org These predictions are based on analyzing the electronic structure of the molecule.

For this compound, DFT can be used to compute several reactivity descriptors: acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas likely to be attacked by electrophiles (e.g., the carbonyl oxygen of the carboxylic acid), while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. nih.gov

Fukui Functions: This concept from conceptual DFT helps to quantify the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, or radical attack. acs.org

By analyzing these descriptors, chemists can predict which parts of the this compound molecule are most likely to react and under what conditions, thereby guiding the design of synthetic strategies.

Table 2: Key Quantum Chemical Reactivity Descriptors.
DescriptorInformation ProvidedApplication to this compound
HOMO (Highest Occupied Molecular Orbital)Location of most available electrons; site of electrophilic attack. nih.govPredicts where an electrophile would most likely add.
LUMO (Lowest Unoccupied Molecular Orbital)Location of most accessible empty orbital; site of nucleophilic attack. nih.govPredicts where a nucleophile would most likely attack.
HOMO-LUMO GapIndicator of chemical stability and reactivity. nih.govA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)3D charge distribution; identifies electron-rich and electron-poor regions. nih.govVisualizes sites for electrophilic (negative potential) and nucleophilic (positive potential) attack.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. liverpool.ac.uknih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of NMR shielding tensors, which are then converted to chemical shifts. nih.gov For flexible molecules like this compound, accurate prediction requires a multi-step process:

A thorough conformational search (using methods like MM or MD) to identify all low-energy conformers. nih.gov

Geometry optimization and shielding tensor calculation for each conformer at a high level of theory (e.g., DFT). nih.gov

Calculation of a Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers. sciforum.net

This approach allows for a direct comparison between the calculated and experimental spectra, aiding in the assignment of complex signals and the confirmation of the compound's constitution and stereochemistry. nih.govarxiv.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret and assign peaks in experimental infrared (IR) and Raman spectra. ccl.net By performing a frequency calculation (typically using DFT) on the optimized geometry of a molecule, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov The transition state of a reaction is uniquely identified by having one negative (imaginary) frequency. ccl.net

It is a common practice to apply a scaling factor (e.g., ~0.9-0.98, depending on the method and basis set) to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, which improves the agreement with experimental data. ccl.net For oxepane, calculated C-C stretching vibrations have been reported in the range of 1139-1164 cm⁻¹, which aligns with experimental data. nih.gov Such calculations would be essential for identifying characteristic vibrational modes of the oxepane ring and the carboxylic acid group in this compound.

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for the Oxepane Ring. nih.gov
Vibrational ModeCalculated Frequency (M06-2X/6-311++G(d,p))Experimental Frequency Range
C-C Stretching1139, 11641200-1300

Advanced Research Applications and Derivatization Strategies

Synthesis of Complex Oxepane-Containing Natural Product Scaffolds

The oxepane (B1206615) core is present in numerous complex natural products with interesting biological activities, including phytotoxic and antimalarial properties. researchgate.net While the total synthesis of these molecules is a challenging endeavor, the use of pre-functionalized building blocks containing the oxepane ring can provide a more efficient synthetic route. (+)-Oxepane-4-carboxylic acid, in particular, is recognized as a valuable chiral intermediate for the production of these biologically active compounds. lookchem.com

The synthesis of complex oxepane-containing natural products often involves sophisticated chemical transformations to construct the seven-membered ring. Common strategies include ring-closing metathesis, intramolecular Mitsunobu reactions, and retro-Claisen rearrangements. researchgate.net For instance, the synthesis of radulanin A, a dihydrobenzoxepine, has been achieved through an intramolecular Mitsunobu reaction of a 2-prenylphenol intermediate. researchgate.net Another example is the synthesis of the fungal cyclotripeptides, (+)-cinereain and (−)-janoxepin, which feature a complex heterocyclic core and were synthesized in a convergent manner involving a retro-Claisen rearrangement. researchgate.net

The availability of 4-Oxepincarboxylic acid and its derivatives provides a strategic advantage in the synthesis of such complex molecules. By providing a pre-formed oxepane ring with a functional handle (the carboxylic acid), chemists can focus on the subsequent elaboration and annulation reactions required to complete the natural product scaffold.

Table 1: Examples of Oxepane-Containing Natural Products and Synthetic Strategies

Natural ProductBiological ActivityKey Synthetic Strategy for Oxepane Ring Formation
Radulanin ANot specifiedIntramolecular Mitsunobu reaction researchgate.net
(+)-CinereainPhytotoxic, Antimalarial researchgate.netRetro-Claisen rearrangement researchgate.net
(−)-JanoxepinPhytotoxic, Antimalarial researchgate.netRetro-Claisen rearrangement researchgate.net
SecosarcocapnineNot specifiedUllmann coupling nih.gov
Heliannuol BNot specifiedRing-closing metathesis nih.gov
Bauhinoxepin JNot specified1,4-Addition/elimination nih.gov
Bauhinoxepin CNot specifiedNucleophilic aromatic substitution and Claisen condensation nih.gov

Development of Novel Heterocyclic Scaffolds for Chemical Probes

Heterocyclic compounds are fundamental in medicinal chemistry and the development of chemical probes to investigate biological systems. derpharmachemica.comnih.gov The unique three-dimensional structure of the oxepane ring makes this compound an attractive starting material for the synthesis of novel heterocyclic scaffolds. These scaffolds can be further functionalized to create libraries of compounds for screening as chemical probes. beilstein-journals.org

The development of new synthetic methodologies to access medium-ring-sized heterocycles is an active area of research, driven by the biological and pharmaceutical importance of this less-explored class of compounds. The carboxylic acid functionality of this compound allows for a variety of chemical transformations, including amidation and esterification, to build more complex heterocyclic systems. nih.gov For example, derivatives of carboxylic acids are used in the synthesis of various heterocyclic rings like 1,2,4-triazoline-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.

The synthesis of novel heterocyclic scaffolds often involves multi-component reactions or sequential reactions to build complexity in a controlled manner. mdpi.com For instance, the synthesis of N-substituted pyrroles can be achieved through the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines. nih.gov Derivatives of this compound can be envisioned as precursors to such dicarbonyl compounds, thus providing a pathway to novel oxepane-fused pyrrole (B145914) scaffolds.

Utilization in Sustainable Chemical Synthesis and Biomass Valorization Research

The principles of green chemistry encourage the use of renewable resources and the development of sustainable chemical processes. csic.es In this context, the production of chemicals from biomass, known as biomass valorization, is a key area of research. mdpi.commdpi.comresearchgate.net Notably, a derivative of this compound has been identified as a product of biomass conversion. Specifically, 2,3,6,7-tetrahydro-4-oxepincarboxylic acid, ethyl ester has been detected as a component in the bio-oil produced from the liquefaction of cellulose (B213188) in supercritical ethanol.

The catalytic conversion of lignocellulosic biomass, which is abundant and non-food-competing, into valuable platform molecules is a cornerstone of modern biorefineries. mdpi.comvapourtec.com These platform molecules, which include sugars, furans, and organic acids, can be further upgraded to a wide range of chemicals and fuels. mdpi.com The formation of an oxepane derivative from cellulose highlights the potential for producing seven-membered heterocyclic compounds directly from renewable feedstocks.

The development of efficient catalytic systems is crucial for the selective conversion of biomass into desired products. csic.esresearchgate.net Research in this area focuses on designing catalysts that can facilitate complex reaction cascades in a one-pot manner, thereby increasing efficiency and reducing waste. mdpi.com The production of this compound derivatives from biomass opens up new avenues for the synthesis of bio-based polymers, pharmaceuticals, and other specialty chemicals.

Role as Key Synthetic Intermediates in Multi-Step Organic Synthesis

Multi-step organic synthesis is the foundation for constructing complex molecules from simpler, commercially available starting materials. libretexts.orgyoutube.com The design of an efficient synthetic route requires a deep understanding of the reactivity of different functional groups and the strategic use of key intermediates. youtube.com (+)-Oxepane-4-carboxylic acid is a valuable building block in this regard, serving as a key intermediate in the synthesis of new drugs and materials. lookchem.com

The utility of this compound as a synthetic intermediate stems from its bifunctional nature, possessing both a cyclic ether and a carboxylic acid. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing numerous handles for further chemical modification. nih.gov This versatility allows for the systematic construction of molecular complexity in a stepwise fashion.

Furthermore, the chiral nature of (+)-Oxepane-4-carboxylic acid makes it a particularly valuable intermediate for asymmetric synthesis, where the control of stereochemistry is crucial for the biological activity of the final product. lookchem.com Its use as a target for the study of asymmetric synthesis and chiral catalysis contributes to a deeper understanding of stereochemistry and reactivity in chemical processes. lookchem.com

Exploration in Nucleoside Analogues and Modified Oligonucleotides

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. rsc.orgmdpi.comchemrxiv.orgnih.gov A significant area of research involves the modification of the sugar moiety of natural nucleosides to enhance their therapeutic properties, such as increased metabolic stability. One such modification is the replacement of the five-membered furanose ring with a seven-membered oxepane ring, leading to the formation of Oxepane Nucleic Acids (ONAs).

The synthesis of ONAs involves the preparation of oxepane nucleoside monomers, which are then incorporated into oligonucleotides using solid-phase synthesis. These modified oligonucleotides have shown remarkable properties. For instance, ONAs are significantly more resistant to degradation by nucleases compared to natural DNA. This increased stability is a highly desirable characteristic for therapeutic oligonucleotides.

Despite the structural modification, ONAs retain the ability to recognize and bind to complementary nucleic acid strands. For example, an ONA strand composed of thymine (B56734) (oT15) can pair with a complementary RNA strand of adenine (B156593) (rA15) to form a duplex. Furthermore, this oT15/rA15 duplex is capable of eliciting the activity of RNase H, an enzyme that degrades the RNA strand of a DNA/RNA hybrid. This finding suggests that ONAs could be developed as antisense therapeutic agents.

Table 2: Comparison of Nuclease Resistance

OligonucleotideTypeStability in Fetal Bovine Serum (24h at 37°C)
dT15Natural DNADegraded
oT15Oxepane Nucleic Acid (ONA)Highly resistant to degradation

Challenges and Future Directions in 4 Oxepincarboxylic Acid Research

Overcoming Thermodynamic and Kinetic Barriers in Oxepane (B1206615) Synthesis

The construction of the oxepane ring is a formidable challenge primarily due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. rsc.org Compared to their five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) counterparts, seven-membered rings are subject to significant enthalpic and entropic barriers. rsc.orgnih.gov

Thermodynamic Barriers: The primary thermodynamic challenge is ring strain, which is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (unfavorable interactions across the ring). wikipedia.orglibretexts.org While cyclohexane can adopt a strain-free chair conformation, cycloheptane (B1346806) and its heteroatom-containing analogues like oxepane are more flexible and cannot completely eliminate all strain. libretexts.org This inherent instability makes the cyclic product less favorable thermodynamically compared to an acyclic precursor.

Interactive Data Table: Ring Strain in Cyclic Ethers

The following table compares the approximate ring strain energies of common cyclic ethers, illustrating the thermodynamic challenge in forming larger rings.

Cyclic EtherRing SizeApproximate Ring Strain (kcal/mol)
Oxirane327
Oxetane (B1205548)425.5
Tetrahydrofuran55.6
Tetrahydropyran6~0
Oxepane7~5-6

Note: Values are approximate and can vary based on the calculation method. beilstein-journals.orgnih.gov

Kinetic Barriers: Kinetically, the formation of a seven-membered ring via intramolecular cyclization is disfavored due to the low probability of the reactive ends of a flexible six-atom chain encountering each other in a suitable conformation for ring closure. This entropic penalty makes the cyclization process slow, often allowing competing intermolecular reactions or the formation of more stable five- or six-membered rings to dominate. For instance, cyclization reactions must overcome the inherent stereoelectronic preference for exo-attack, as predicted by Baldwin's rules, to achieve a 7-endo cyclization. rsc.org

Strategies to overcome these barriers often involve using conformationally restricted acyclic precursors, employing high-dilution conditions to favor intramolecular over intermolecular reactions, or utilizing template-driven reactions.

Development of More Efficient and Selective Catalytic Transformations

To counteract the inherent difficulties in oxepane synthesis, significant research has focused on developing powerful catalytic methods. These strategies aim to lower the activation energy of the cyclization and to control the regio- and stereoselectivity of the transformation.

Several catalytic approaches have proven effective:

Ring-Closing Metathesis (RCM): This has become a widely accepted strategy for forming oxepane rings from acyclic diene precursors. rsc.orgrsc.org Catalysts such as those developed by Grubbs and Schrock are frequently used. The choice of catalyst can be crucial and may depend on the substitution pattern of the substrate. researchgate.net

Lewis Acid-Mediated Cyclizations: Lewis acids can be used to promote the cyclization of substrates like polyols or epoxides. rsc.orgrsc.org For example, tandem oxacyclizations of bis-epoxides have been used to generate polyhydroxylated oxepanes. rsc.org

Transition Metal-Catalyzed Skeletal Remodeling: Innovative approaches involve the rearrangement of smaller, more readily available ring systems. For instance, a Rhodium(I)-catalyzed cascade C-C bond formation and cleavage of cyclobutenol derivatives has been developed to furnish substituted oxepanes. nih.gov This method remodels a four-membered ring into a seven-membered one.

Enantioselective Catalysis: For the synthesis of chiral oxepanes, enantioselective catalysts are employed. A Michael addition-initiated cyclopropanation/retro-Claisen rearrangement tandem reaction catalyzed by a chiral oxazaborolidinium ion has been used to produce highly functionalized dihydrooxepines with high enantioselectivity. researchgate.net

Interactive Data Table: Catalytic Methods for Oxepane Synthesis

Catalytic MethodCatalyst TypePrecursor TypeKey Advantage
Ring-Closing MetathesisRuthenium (Grubbs), Molybdenum (Schrock)Acyclic DienesHigh functional group tolerance
Lewis Acid MediationSc(OTf)₃, TfOHPolyols, Bis-epoxidesAccess to polyoxygenated oxepanes
Skeletal RemodelingRhodium(I) complexesCyclobutenol derivativesAccess from smaller rings
Asymmetric CyclizationChiral Oxazaborolidinium Ionα,β-Unsaturated EstersHigh enantioselectivity

Future efforts in this area will likely focus on developing catalysts that are more sustainable, operate under milder conditions, and provide even greater control over complex stereochemical outcomes, which is crucial for synthesizing derivatives of 4-Oxepincarboxylic acid intended for biological applications.

Exploration of Novel Reactivity Modes for the Oxepane Ring

While the synthesis of the oxepane ring is a primary focus, understanding its reactivity is crucial for its utility as a chemical scaffold. Compared to highly strained three- and four-membered cyclic ethers, the oxepane ring is relatively stable. However, its unique conformation and the presence of the ether oxygen still offer avenues for novel chemical transformations.

Ring-Opening and Ring-Expansion Reactions: Although less prone to ring-opening than oxetanes, the oxepane ring can be opened under specific conditions, providing access to functionalized acyclic compounds. beilstein-journals.org Conversely, ring-expansion reactions of smaller rings, such as the treatment of cyclopropanated sugars with a Lewis acid, can furnish seven-membered oxacycles. researchgate.net

Functionalization of Unsaturated Oxepanes (Oxepines): A powerful strategy involves the initial synthesis of an oxepine, the unsaturated analogue of oxepane. The double bond within the ring serves as a versatile functional handle for a wide array of subsequent reactions, including dihydroxylation, halogenation, arylation, and cycloadditions, allowing for the synthesis of diverse and complex oxepane derivatives. rsc.org

Transformation of Appended Functional Groups: The functional groups attached to the oxepane ring can be manipulated to create more complex structures. For example, functional groups on newly synthesized oxepanes can be leveraged to form fused or bridged bicyclic systems, significantly increasing molecular complexity. nih.gov For this compound, the carboxylic acid group itself is a prime site for derivatization into esters, amides, and other functional groups.

Integration of Predictive Computational Chemistry in Synthetic Design

Modern synthetic chemistry increasingly relies on computational tools to guide experimental work, saving time and resources. For a challenging target like this compound, predictive computational chemistry can play a pivotal role.

Predicting Reactivity and Stability: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic properties, strain energies, and relative stabilities of oxepane derivatives and their synthetic intermediates. nih.gov This information can help chemists predict the most likely reaction pathways and identify potential thermodynamic or kinetic traps.

Mechanism Elucidation: When new catalytic reactions are developed, computational studies can help elucidate the reaction mechanism. For example, calculations have been used to support the proposed mechanism of the Rh(I)-catalyzed synthesis of oxepanes and even to suggest alternative pathways involving different oxidation states of the metal. nih.gov

Pathway Design and Optimization: Computer-assisted synthesis design programs can propose retrosynthetic pathways for complex molecules. frontiersin.org By combining databases of known reactions with algorithms that predict reaction feasibility, these tools can help chemists design more efficient synthetic routes to this compound and its derivatives.

The integration of these in silico methods allows for a more rational approach to synthesis, enabling researchers to screen potential reactions and catalysts computationally before committing to extensive laboratory work.

Identification of Undiscovered Academic Applications for this compound Derivatives

The oxepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with potent biological activities. mdpi.com These compounds exhibit a wide range of effects, including anticancer, anti-HIV, antifungal, and antibacterial properties. This established biological relevance strongly suggests that novel derivatives of this compound could have significant academic and potentially therapeutic applications.

Scaffolds for Medicinal Chemistry: The oxepane ring can serve as a core scaffold for the development of new bioactive molecules. A biology-oriented synthesis (BIOS) approach, where compound collections are inspired by natural product scaffolds, has been successfully used to create libraries of oxepanes, leading to the discovery of small-molecule activators of the Wnt signaling pathway. nih.gov

Probes for Chemical Biology: Derivatives of this compound could be synthesized and screened for various biological activities. The carboxylic acid functional group provides a convenient attachment point for creating diverse libraries of amides and esters, which is ideal for structure-activity relationship (SAR) studies.

Development of Novel Pharmacophores: The unique three-dimensional shape and polarity of the oxepane ring make it an interesting bioisosteric replacement for other groups in known drugs. Its incorporation can alter a molecule's solubility, metabolic stability, and binding properties. acs.org

The future of this compound research lies in leveraging its structural motif as a starting point for creating novel chemical entities. By systematically exploring its derivatization and screening these new compounds in various biological assays, undiscovered applications in areas from drug discovery to chemical biology are likely to emerge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxepincarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor molecules, such as lactone derivatives or ketocarboxylic acids. Key steps include:

  • Catalyst selection : Palladium or copper-based catalysts are often used to promote cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
  • Yield factors : Temperature control (e.g., reflux conditions) and stoichiometric ratios of reagents must be rigorously documented .

Q. How is this compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., oxepine ring protons at δ 3.5–4.5 ppm and carboxylic acid protons at δ 10–12 ppm) .
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and O-H stretches (~2500–3000 cm1^{-1}) confirm functional groups .
  • Chromatography : HPLC or GC-MS verifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT calculations : Model the electron density of the oxepine ring and carboxylic acid group to predict nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Assess solvent effects on reaction pathways (e.g., solvation energy in DMSO vs. water) .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for esterification or decarboxylation) .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔHf_{f} or solubility) reported for this compound?

  • Methodological Answer :

  • Data triangulation : Cross-reference calorimetry (e.g., DSC) and computational (e.g., COSMO-RS) solubility models to identify systematic errors .
  • Reproducibility protocols : Standardize measurement conditions (e.g., pH, temperature) across labs to minimize variability .
  • Meta-analysis : Aggregate published datasets using statistical tools (e.g., ANOVA) to detect outliers or trends .

Q. How can this compound be functionalized for applications in drug discovery, and what are the key challenges?

  • Methodological Answer :

  • Derivatization strategies :
  • Esterification : Protect the carboxylic acid group to enhance bioavailability .
  • Heterocyclic coupling : Use Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups .
  • Challenges :
  • Steric hindrance : The oxepine ring may limit access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands) .
  • Stability : Monitor degradation under physiological conditions (e.g., hydrolysis in buffer solutions) .

Experimental Design and Data Analysis

Q. What experimental controls are essential when studying the catalytic degradation of this compound?

  • Methodological Answer :

  • Negative controls : Run reactions without catalysts to rule out thermal degradation .
  • Positive controls : Use a reference compound (e.g., benzoic acid) to validate analytical methods .
  • Kinetic sampling : Collect time-point data (e.g., every 30 minutes) to construct degradation profiles .

Q. How should researchers design a kinetic study to compare the decarboxylation rates of this compound derivatives?

  • Methodological Answer :

  • Variable selection :
  • Independent : Substituent groups (e.g., electron-withdrawing vs. donating).
  • Dependent : Rate constants (kobsk_{obs}) measured via UV-Vis spectroscopy .
  • Statistical rigor : Use triplicate trials and calculate standard deviations to assess reproducibility .

Literature and Reproducibility

Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound from literature?

  • Methodological Answer :

  • Detailed documentation : Follow Beilstein Journal guidelines for reporting reaction conditions (e.g., solvent grade, catalyst loading) .
  • Supplementary data : Request raw NMR/IR spectra from authors if anomalies arise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.